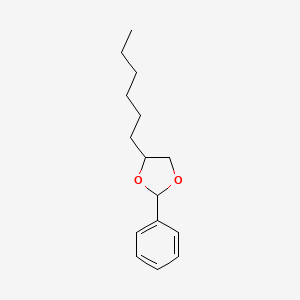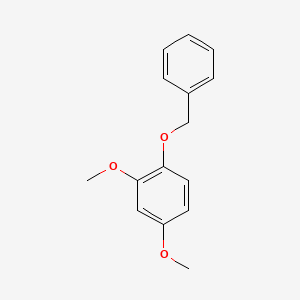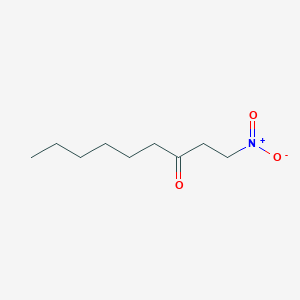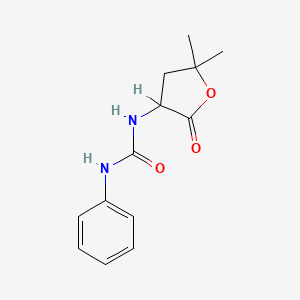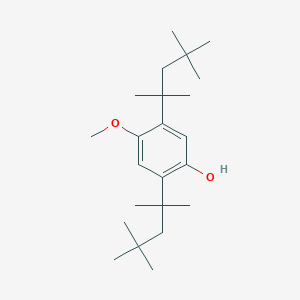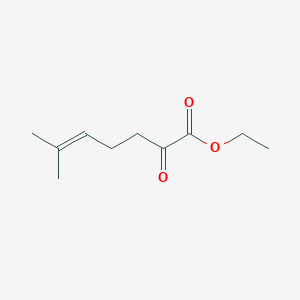![molecular formula C6H9Br B14432675 1-Bromobicyclo[2.1.1]hexane CAS No. 77379-00-1](/img/structure/B14432675.png)
1-Bromobicyclo[2.1.1]hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromobicyclo[211]hexane is a brominated derivative of bicyclo[211]hexane, a saturated bicyclic hydrocarbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromobicyclo[2.1.1]hexane can be synthesized through several methods. One common approach involves the bromination of bicyclo[2.1.1]hexane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as distillation or chromatography, ensures high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromobicyclo[2.1.1]hexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different derivatives.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form bicyclo[2.1.1]hexene.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various functionalized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide, potassium cyanide, or primary amines in polar solvents like ethanol or water.
Elimination: Strong bases like potassium tert-butoxide in aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Hydroxybicyclo[2.1.1]hexane, cyanobicyclo[2.1.1]hexane, aminobicyclo[2.1.1]hexane.
Elimination: Bicyclo[2.1.1]hexene.
Oxidation: Various oxidized derivatives depending on the oxidizing agent used.
Reduction: Reduced derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-Bromobicyclo[2.1.1]hexane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a precursor for various functionalized derivatives.
Biology: Investigated for its potential biological activity and as a scaffold for drug design.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Bromobicyclo[2.1.1]hexane involves its ability to undergo various chemical reactions, leading to the formation of different derivatives. The bromine atom serves as a reactive site for nucleophilic substitution, elimination, and other reactions. The unique bicyclic structure of the compound provides rigidity and stability, making it an attractive scaffold for the development of new molecules with desired properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.1.1]hexane: The parent hydrocarbon, which lacks the bromine atom.
1-Chlorobicyclo[2.1.1]hexane: A chlorinated derivative with similar reactivity.
1-Iodobicyclo[2.1.1]hexane: An iodinated derivative with similar reactivity but different reactivity due to the larger size of the iodine atom.
Uniqueness
1-Bromobicyclo[2.1.1]hexane is unique due to the presence of the bromine atom, which imparts specific reactivity and properties to the compound. The bromine atom is more reactive than chlorine but less reactive than iodine, making it a versatile intermediate for various chemical transformations. The bicyclic structure provides rigidity and stability, making it an attractive scaffold for the development of new molecules with desired properties.
Eigenschaften
CAS-Nummer |
77379-00-1 |
|---|---|
Molekularformel |
C6H9Br |
Molekulargewicht |
161.04 g/mol |
IUPAC-Name |
1-bromobicyclo[2.1.1]hexane |
InChI |
InChI=1S/C6H9Br/c7-6-2-1-5(3-6)4-6/h5H,1-4H2 |
InChI-Schlüssel |
YOXNNQDDJHZMMU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CC1C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 3-[(2-cyanoaziridin-1-yl)methyl]-2-methylbenzoate](/img/structure/B14432603.png)
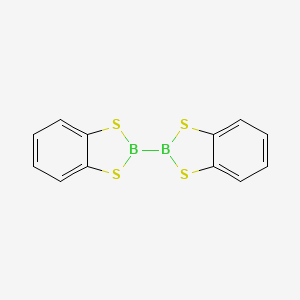
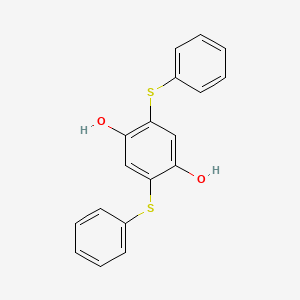
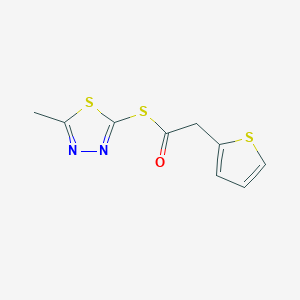
![13-Oxabicyclo[10.1.0]tridecan-2-ol](/img/structure/B14432640.png)
![N,N-bis[5-(diethylamino)pentan-2-yl]hexadecanamide](/img/structure/B14432647.png)
